molecular formula C7H6F2N2O B2686572 2,3-Difluorobenzhydrazide CAS No. 387358-53-4

2,3-Difluorobenzhydrazide

Cat. No.: B2686572
CAS No.: 387358-53-4
M. Wt: 172.135
InChI Key: OTAQPODTRVCAKB-UHFFFAOYSA-N
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Description

2,3-Difluorobenzhydrazide is an organic compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . It is a derivative of benzhydrazide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound is primarily used in biochemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorobenzhydrazide typically involves the reaction of 2,3-difluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorobenzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluorobenzoyl derivatives, amine derivatives, and substituted benzhydrazides, depending on the type of reaction and reagents used .

Scientific Research Applications

2,3-Difluorobenzhydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluorobenzhydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzhydrazide
  • 2,5-Difluorobenzhydrazide
  • 2,6-Difluorobenzhydrazide

Uniqueness

2,3-Difluorobenzhydrazide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and applications compared to its analogs .

Properties

IUPAC Name

2,3-difluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAQPODTRVCAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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